Cas no 1006961-72-3 (N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine)

N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenylmethyl group linked to a 1-methyl-1H-pyrazol-4-amine core, offering unique electronic and steric properties for molecular interactions. The fluorine substituent enhances metabolic stability and bioavailability, while the pyrazole moiety provides a versatile scaffold for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors or bioactive intermediates. High purity and well-defined synthetic pathways ensure reproducibility in research applications. Its balanced lipophilicity and polarity make it suitable for structure-activity relationship (SAR) studies in drug discovery.
N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine structure
1006961-72-3 structure
Product Name:N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
CAS No:1006961-72-3
MF:C11H12FN3
MW:205.231485366821
CID:5156143
PubChem ID:19625704
Update Time:2026-03-04

N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • (4-Fluoro-benzyl)-(1-methyl-1H-pyrazol-4-yl)-amine
    • 1H-Pyrazol-4-amine, N-[(4-fluorophenyl)methyl]-1-methyl-
    • N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
    • Inchi: 1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3
    • InChI Key: ZAJZPRZPJWJCOX-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(NCC2=CC=C(F)C=C2)C=N1

N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-166307-0.05g
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006961-72-3
0.05g
$612.0 2023-05-26
Enamine
EN300-166307-0.1g
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006961-72-3
0.1g
$640.0 2023-05-26
Enamine
EN300-166307-0.25g
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006961-72-3
0.25g
$670.0 2023-05-26
Enamine
EN300-166307-0.5g
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006961-72-3
0.5g
$699.0 2023-05-26
Enamine
EN300-166307-1.0g
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006961-72-3
1g
$728.0 2023-05-26
Enamine
EN300-166307-2.5g
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006961-72-3
2.5g
$1428.0 2023-05-26
Enamine
EN300-166307-5.0g
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006961-72-3
5g
$2110.0 2023-05-26
Enamine
EN300-166307-10.0g
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006961-72-3
10g
$3131.0 2023-05-26
Ambeed
A1055768-1g
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006961-72-3 95%
1g
$469.0 2024-08-02
Ambeed
A1055768-5g
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006961-72-3 95%
5g
$1363.0 2024-08-02

N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1006961-72-3)N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
Order Number:A989347
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:48
Price ($):1227.0/422.0
Email:sales@amadischem.com

Additional information on N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine

N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine: A Comprehensive Overview

N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine (CAS No. 1006961-72-3) is a compound of significant interest in the field of organic chemistry and drug discovery. This compound, with its unique structural features, has garnered attention due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is a key structural element in this compound, contributing to its versatile reactivity and biological activity.

The fluorine atom at the para position of the phenyl group introduces electronic effects that enhance the compound's stability and bioavailability. This fluorinated aromatic system is commonly found in pharmaceuticals, where it plays a crucial role in modulating pharmacokinetic properties. Recent studies have highlighted the importance of such fluorinated compounds in drug design, particularly in targeting specific biological pathways and improving therapeutic efficacy.

One of the most notable aspects of N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine is its potential as an intermediate in the synthesis of bioactive molecules. The pyrazole moiety is known for its ability to form hydrogen bonds, making it a valuable component in designing drugs with high affinity for protein targets. For instance, researchers have explored the use of this compound in developing inhibitors for kinases and other enzymes involved in disease pathways.

Recent advancements in synthetic methodologies have enabled more efficient routes to prepare N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine. These methods often involve multi-component reactions or catalytic processes that enhance yield and selectivity. Such improvements are critical for scaling up production, especially if the compound is to be used in preclinical studies or clinical trials.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For example, studies have indicated that it may possess anti-inflammatory properties, potentially making it a candidate for treating conditions such as arthritis or neuroinflammation. Additionally, its ability to modulate cellular signaling pathways suggests applications in oncology and neurodegenerative diseases.

The chemical synthesis of N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine typically involves a combination of nucleophilic aromatic substitution and condensation reactions. The presence of electron-withdrawing groups like fluorine facilitates these reactions by activating the aromatic ring toward nucleophilic attack. Furthermore, the methyl substituent on the pyrazole ring contributes to steric effects that can influence both chemical reactivity and biological interactions.

From an environmental standpoint, understanding the fate and transport of N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amino is essential for assessing its potential impact on ecosystems. Studies suggest that this compound undergoes biodegradation under aerobic conditions, though further research is needed to fully characterize its environmental behavior.

In conclusion, N-(4-fluorophenyl)methyl

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1006961-72-3)N-(4-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
A989347
Purity:99%/99%
Quantity:5g/1g
Price ($):1227.0/422.0
Email